4,4'-Bis(triphenylsilyl)-1,1'-biphenyl (BSB) is an arylsilane derivative belonging to the class of organic electronic materials. These materials are characterized by their semiconducting properties, making them valuable for applications in organic electronics like organic light-emitting diodes (OLEDs). [] BSB's structure consists of a biphenyl core, where two phenyl rings are directly bonded, with each ring further connected to a triphenylsilyl group at the para position. [] The triphenylsilyl groups influence the electronic and physical properties of the molecule, such as enhancing its thermal stability and its ability to form stable amorphous films. []
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a biphenyl backbone. This compound is notable for its potential applications in organic electronics, particularly in light-emitting devices and as a precursor for advanced materials due to its unique electronic properties.
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl can be classified as an organosilicon compound and a biphenyl derivative. Its structure incorporates silicon atoms bonded to phenyl groups, making it relevant in the study of silicon-based materials and their electronic properties.
The synthesis of 4,4'-Bis(triphenylsilyl)-1,1'-biphenyl typically involves the coupling of triphenylsilyl chloride with biphenyl derivatives. One common approach is the use of transition metal catalysts to facilitate the formation of the silicon-carbon bonds.
A typical synthetic route may include:
This method allows for the selective introduction of the triphenylsilyl groups onto the biphenyl framework, yielding high-purity products.
The molecular structure of 4,4'-Bis(triphenylsilyl)-1,1'-biphenyl consists of a biphenyl unit where each phenyl ring at the para position is substituted with a triphenylsilyl group. The chemical structure can be represented as follows:
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl can participate in various chemical reactions typical for biphenyl derivatives and organosilicon compounds. These include:
In cross-coupling reactions, the presence of palladium catalysts facilitates the formation of new carbon-carbon bonds by coupling aryl halides with organoboron or organotin reagents. This method is crucial for synthesizing advanced materials with tailored properties.
The mechanism underlying the reactivity of 4,4'-Bis(triphenylsilyl)-1,1'-biphenyl primarily involves:
Kinetic studies suggest that these processes are influenced by factors such as temperature, solvent choice, and the specific catalyst used. Reaction rates can vary significantly based on these parameters.
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl has several applications in scientific research:
The molecular architecture of 4,4'-Bis(triphenylsilyl)-1,1'-biphenyl (CAS No. 18826-13-6) consists of a central biphenyl core where each para-position (carbon-4 and carbon-4') is functionalized with a triphenylsilyl moiety (–Si(C₆H₅)₃). This arrangement yields a highly symmetrical structure with the molecular formula C₄₈H₃₈Si₂ and a molecular weight of 670.99 g/mol. The IUPAC systematic name, 4,4'-bis(triphenylsilyl)-1,1'-biphenyl, precisely denotes the substitution pattern on the biphenyl scaffold [3].
The compound's structural identity is further captured in its SMILES notation:C1([Si](C2=CC=CC=C2)(C3=CC=C(C4=CC=C([Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C4)C=C3)C8=CC=CC=C8)=CC=CC=C1
Key structural features include:
Computational chemistry data reveals a highly hydrophobic character (LogP = 6.1084), zero hydrogen-bonding capacity (HAcceptors = 0; HDonors = 0), and moderate molecular flexibility (Rotatable_Bonds = 9). These properties collectively contribute to its exceptional thermal stability and solubility in common organic solvents like dichloromethane and tetrahydrofuran [3] .
Table 1: Fundamental Structural and Chemical Properties
Property | Value/Description |
---|---|
CAS Registry Number | 18826-13-6 |
Molecular Formula | C₄₈H₃₈Si₂ |
Molecular Weight | 670.99 g/mol |
IUPAC Name | 4,4'-bis(triphenylsilyl)-1,1'-biphenyl |
SMILES Notation | C1(Si(C3=CC=C(C4=CC=C(Si(C6=CC=CC=C6)C7=CC=CC=C7)C=C4)C=C3)C8=CC=CC=C8)=CC=CC=C1 |
Purity Specifications | ≥98% (commercial grade) |
Storage Conditions | Sealed, dry, 2-8°C |
The synthetic emergence of 4,4'-bis(triphenylsilyl)-1,1'-biphenyl reflects pivotal advancements in transition-metal-catalyzed coupling methodologies that defined late 20th-century organosilicon chemistry. Early synthetic routes to biphenyl derivatives relied on classical methods like the Ullmann coupling (discovered in 1901) and Bennett-Turner homocoupling (1914), which employed copper or chromium catalysts under harsh conditions with limited functional group tolerance [4].
The compound's efficient synthesis became feasible through two key methodological developments:
A significant milestone occurred in 2014 with Yan's group reporting an optimized synthetic protocol using catalytic [{(phen)Cu(μ-OH)}₂Cl₂]·3H₂O for the homocoupling of triphenylsilyl-substituted arylboronic acids. This base-free methodology achieved excellent yields (>85%) while tolerating sensitive functional groups like nitro and carbonyl substituents—previously problematic under classical conditions. The mechanism proceeds through bimetallic arylcopper intermediates that undergo binuclear reductive elimination, representing a departure from palladium-catalyzed pathways [4] .
Table 2: Key Synthetic Methodologies for Biphenyls with Silicon Substituents
Method | Catalyst System | Advantages | Limitations |
---|---|---|---|
Ullmann Coupling | Cu powder, high temperature | Simple setup | Low yields, homocoupling predominates |
Bennett-Turner | CrCl₃ or CuCl₂ | Single-step from Grignard reagents | Limited functional group compatibility |
Kumada Coupling | NiCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Direct C-Si bond formation | Sensitive to moisture and air |
Hiyama Coupling | Pd(0) with fluoride activator | Excellent chemoselectivity | Requires fluoride activation |
Oxidative Homocoupling | [{(phen)Cu(μ-OH)}₂Cl₂] | Base-free, ambient conditions | Limited to boronic acid substrates |
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl has emerged as a multifunctional material in organic electronics due to its unique combination of electronic properties, morphological stability, and synthetic tunability. Its most prominent applications center on optoelectronic device engineering:
Organic Light-Emitting Diodes (OLEDs)
As a host matrix in phosphorescent OLEDs (PHOLEDs), the compound demonstrates exceptional performance due to:
In deep-blue fluorescent OLEDs, devices incorporating 4,4'-bis(triphenylsilyl)-1,1'-biphenyl as an emitting layer component achieve remarkable external quantum efficiencies up to 4.66% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.153, 0.055)—meeting stringent display industry requirements. The triphenylsilyl groups suppress aggregation-caused quenching (ACQ) through steric hindrance while enhancing electron injection via σ*-π conjugation .
Lasing and Amplified Spontaneous Emission (ASE)
The compound functions as an efficient ultraviolet gain medium when processed into thin films. Key photophysical properties include:
These parameters surpass traditional UV emitters like DSA-ph by a factor of 3-5 in photostability metrics, enabling durable solution-processed laser architectures .
Nanomaterial Templating
The molecular structure serves as a mesogenic building block in liquid crystalline phases for templating inorganic nanomaterials. When functionalized with trialkoxysilyl groups (as in the related compound 4,4'-bis(triethoxysilyl)-1,1'-biphenyl), it directs the formation of helical silica nanotubes and nanoribbons through co-assembly with structure-directing agents like 3-aminopropyltrimethoxysilane. This application exploits the molecular rigidity and hydrolyzable sites to create chiral inorganic-organic hybrids with tunable pore diameters [6] [9].
Table 3: Thermal and Optoelectronic Properties in Device Applications
Property | Value | Measurement Context | Significance |
---|---|---|---|
Glass Transition Temp (T_g) | 159.3°C | DSC, 10°C/min under N₂ | Prevents morphological degradation in OLEDs |
Decomposition Temp (T_d) | 480.7°C | TGA, 5% weight loss | Enables thermal evaporation processing |
ASE Threshold | 20 μJ/pulse | Thin film (spin-coated) | Low-power UV lasing capability |
Photoluminescence λ_max | 432 nm (in CH₂Cl₂) | 0.1 mM solution, 270 nm excitation | Deep-blue emission for displays |
External Quantum Efficiency | 4.66% | Blue OLED device architecture | Competitive performance for Si-based emitters |
CIE Coordinates | (0.153, 0.055) | Undoped device at 100 cd/m² | Meets Rec. 2020 blue standard |
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